![molecular formula C7H7ClN2 B2520149 7-Cloro-2,3-dihidro-1H-pirrolo[3,2-b]piridina CAS No. 2408962-08-1](/img/structure/B2520149.png)

7-Cloro-2,3-dihidro-1H-pirrolo[3,2-b]piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

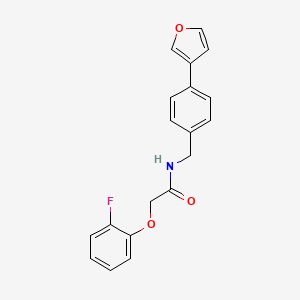

The compound 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a derivative of the pyrrolopyridine family, which is a class of heterocyclic compounds. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, such as 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, can be achieved through a one-pot, three-component approach. This method involves the reaction of N-substituted 5-amino-3-cyanopyrroles with various carbonyl and active methylene compounds. The process allows for the incorporation of a tetrahedral fragment at the position-4 of the pyrrolopyridine ring. Additionally, 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with fused 4-spiro-frameworks can be synthesized starting from isatins and a set of 1,2-dicarbonyl compounds. These reactions are carried out under mild conditions using solvents such as ethanol, acetic acid, or 1,4-dioxane .

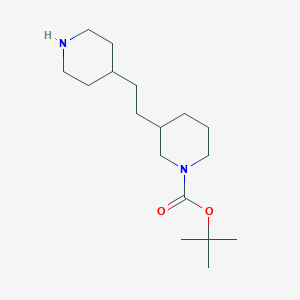

Molecular Structure Analysis

The molecular structure of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is characterized by the presence of a pyrrolopyridine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. The chloro substituent at the 7-position indicates the presence of a chlorine atom attached to the pyridine ring, which can influence the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Chemical reactions involving pyrrolopyridine derivatives can be quite diverse. For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which are structurally related to 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, can be synthesized by reacting 7-hydroxy derivatives with various nucleophiles. These nucleophiles include active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions. The synthetic applications of these reactions can lead to the formation of 7-methylene derivatives and fused tricyclic derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine are not detailed in the provided papers, in general, the physical properties of such compounds may include their melting points, boiling points, solubility in various solvents, and stability under different conditions. The chemical properties would encompass reactivity with different chemical reagents, acidity or basicity of the molecule, and the presence of functional groups that can undergo various organic reactions. The chloro substituent in the molecule is likely to make it more reactive in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom.

Aplicaciones Científicas De Investigación

Agentes Antileishmaniales

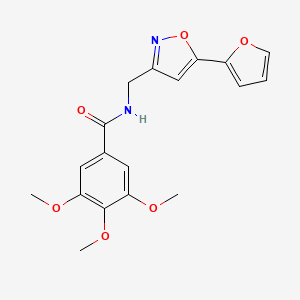

Se sintetizó una serie de derivados de 2,3,-dihidro-1H-pirrolo [3,4-b]quinolin-1-ona funcionalizados de forma única y se evaluó su eficacia antileishmanial contra la leishmaniasis visceral (VL). Entre los compuestos de la biblioteca, el compuesto 5m exhibió una actividad antileishmanial in vitro potencial .

Aplicaciones Biomédicas

Las 1H-pirazolo [3,4-b]piridinas, un grupo de compuestos heterocíclicos que presentan dos posibles formas tautómeras: los isómeros 1H- y 2H-, se han descrito en más de 5500 referencias (2400 patentes) hasta la fecha. Esta revisión abarca el análisis de la diversidad de los sustituyentes presentes en las posiciones N1, C3, C4, C5 y C6, los métodos sintéticos utilizados para su síntesis, partiendo tanto de un pirazol o piridina preformado, y las aplicaciones biomédicas de dichos compuestos .

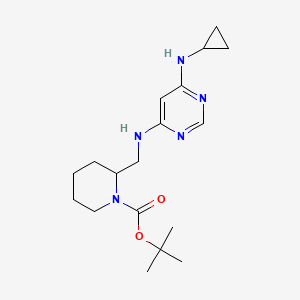

Tratamiento de Trastornos que Implican un Aumento del Glucosa en Sangre Plasmática

Debido a la eficacia de los compuestos actuales para reducir la glucosa en sangre, pueden encontrar aplicación en la prevención y el tratamiento de trastornos que implican un aumento del glucosa en sangre plasmática, como la hiperglucemia y las dolencias en las que dicha reducción de la glucosa en sangre es beneficiosa: diabetes tipo 1, diabetes como consecuencia de la obesidad, dislipidemia diabética, hipertrigliceridemia, resistencia a la insulina, intolerancia a la glucosa, hiperlipidemia, enfermedades cardiovasculares e hipertensión .

Estudios Antibacterianos y Antifúngicos

El compuesto se ha estudiado por sus propiedades antibacterianas y antifúngicas .

Propiedades

IUPAC Name |

7-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1,3,10H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOSZJWONGAIOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=CN=C21)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2408962-08-1 |

Source

|

| Record name | 7-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2520067.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2520068.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/no-structure.png)

![2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B2520076.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2520079.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2520084.png)

![(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2520089.png)